Isofetamid

概要

説明

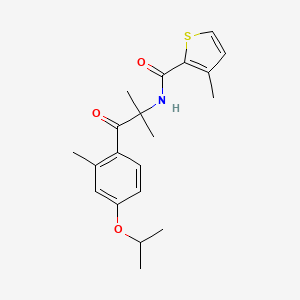

Isofetamid is a novel fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHI). It was discovered and developed by Ishihara Sangyo Kaisha (ISK) and is known for its unique chemical structure, which includes a phenyl-oxo-ethyl thiophene amide moiety . This compound is highly effective against a broad range of fungi, particularly those in the Ascomycota phylum, such as Botrytis spp., Sclerotinia spp., Monilinia spp., and Venturia spp . It is widely used in integrated pest management programs due to its minimal impact on beneficial insects and mites .

準備方法

Isofetamid is synthesized using m-cresol as a starting material. The synthetic route involves several steps:

Friedel-Crafts Acylation: m-cresol undergoes acylation to form an intermediate.

Etherification: The phenol function of the intermediate is etherified.

α-Ketobromination: The intermediate undergoes α-ketobromination.

Bromo-Azido Exchange: The brominated intermediate is converted to an azide.

Azide Reduction: The azide is reduced to form the this compound amine.

Amidation: The this compound amine is then amidated with 3-methylthiophene-2-carbonylchloride to produce this compound.

Industrial production methods involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .

化学反応の分析

Environmental Degradation Reactions

Isofetamid undergoes distinct degradation pathways depending on environmental conditions :

Key Degradation Pathways

| Pathway | Conditions | Half-Life (Days) | Notes |

|---|---|---|---|

| Hydrolysis | pH 4–9, 25°C | Stable | No significant degradation observed |

| Soil Photolysis | Dry/Moist soil, sunlight | 294–354 | Slow degradation under UV exposure |

| Aerobic Soil | Microbial activity | 25–66 | Major route in agricultural soils |

| Anaerobic Soil/Water | Oxygen-depleted environments | 572–>1,000 | Highly persistent |

This compound’s low volatility (vapor pressure: 4.2×10⁻⁷ Pa) and moderate water solubility (5.33 mg/L) contribute to its environmental persistence .

Metabolic Pathways in Plants

In French beans (Phaseolus vulgaris), this compound is metabolized into four primary compounds :

Identified Metabolites

| Metabolite | % TRR* in Pods/Seeds | Notes |

|---|---|---|

| Parent this compound | 28.0–80.8% | Dominant residue in initial harvests |

| 4-Hydroxyphenyl (4HP) | <3.1% | Minor oxidative metabolite |

| 3-MTCAM | 0.6–6.6% | Thiophene ring cleavage product |

| Glucoside of 4HP | 5.3–10.1% | Conjugated form via glycosylation |

| Polar compounds | Up to 50.5% | Unidentified hydrophilic derivatives |

*TRR: Total Radioactive Residue

Metabolism involves oxidation, glycosylation, and cleavage reactions, with polar metabolites becoming predominant in later growth stages .

Microbial Degradation

Pseudomonas fluorescens accelerates this compound dissipation in soil, reducing its concentration by 30–40% compared to untreated controls . LC-MS/MS analysis confirmed the formation of uncharacterized degradants, suggesting enzymatic hydrolysis or oxidation .

Stability and Reaction Mechanisms

This compound’s stability is influenced by:

The molecule’s phenyl-oxo-ethyl thiophene amide structure provides conformational flexibility, enabling binding to mutated SDH enzymes in resistant fungi .

科学的研究の応用

Antifungal Properties and Mechanism of Action

Isofetamid operates primarily by inhibiting succinate dehydrogenase, an enzyme crucial for mitochondrial respiration in fungi. This inhibition disrupts the energy production process within fungal cells, leading to their death. The compound is particularly effective against ascomycetes, including significant plant pathogens such as Botrytis cinerea, which causes gray mold in crops.

Spectrum of Activity

In laboratory studies, this compound has shown excellent fungicidal activity against a range of ascomycetes while exhibiting little to no activity against basidiomycetes and oomycetes. For instance, in mycelial growth inhibition tests, this compound demonstrated an EC50 (effective concentration for 50% inhibition) value of less than 1 µg/mL against susceptible ascomycetes but values greater than 50 µg/mL against other groups .

| Fungal Group | EC50 Value (µg/mL) | Activity |

|---|---|---|

| Ascomycetes | < 1 | Highly effective |

| Basidiomycetes | > 50 | Ineffective |

| Oomycetes | > 50 | Ineffective |

Case Study: Control of Gray Mold in Grapevines

A study conducted on grapevines assessed the effectiveness of this compound in controlling gray mold caused by B. cinerea. The research indicated that this compound could effectively manage resistant strains of the pathogen, outperforming traditional fungicides like fenhexamid when applied at critical growth stages .

- Application Timing : The timing of applications was crucial; early intervention during flowering significantly reduced disease incidence.

- Resistance Management : this compound's unique action mechanism allows it to control isolates with confirmed resistance to other SDHIs, making it a valuable tool in integrated pest management strategies.

Environmental and Health Safety

This compound has been evaluated for its safety profile. According to human health risk assessments, it is classified as "not likely to be carcinogenic to humans," based on extensive toxicological studies . The acceptable daily intake (ADI) was established at 0–0.05 mg/kg body weight, indicating a favorable safety margin for agricultural use .

Regulatory Status and Agricultural Use

This compound has been approved for use in various crops, including berries and stone fruits. Regulatory bodies have established tolerances for its residues in food products, ensuring consumer safety while allowing farmers to utilize this effective fungicide .

Proposed Uses

The proposed use profile includes:

- Crops : Berries (subgroup 13-07A/B/E), legumes (subgroup 6A/B/C), pome fruits (group 11-10), and stone fruits (subgroup 12-12A/B/C).

- Residue Management : Guidelines have been established for managing residues in livestock commodities.

作用機序

Isofetamid acts specifically on the succinate dehydrogenase (SDH) enzyme of Complex II in the mitochondrial respiratory chain. By inhibiting SDH, this compound disrupts the production of adenosine triphosphate (ATP) and the synthesis of essential metabolites like amino acids, lipids, and fatty acids . This inhibition impairs the energy production and metabolic functions of fungal cells, leading to their death .

類似化合物との比較

Isofetamid is unique among SDHI fungicides due to its flexible molecular structure, which allows it to remain effective against fungal isolates resistant to other SDHI fungicides . Similar compounds include:

Fluopyram: Another SDHI fungicide with a phenethylamide derivative.

Benzovindiflupyr: An SDHI fungicide with an anilide moiety.

Fluxapyroxad: An SDHI fungicide with a rigid structure.

This compound’s unique structure and flexibility at the binding site make it effective against resistant fungal strains, setting it apart from other SDHI fungicides .

生物活性

Isofetamid is a novel fungicide that has garnered attention for its biological activity, particularly against various fungal pathogens. This article explores its antifungal properties, mechanisms of action, and toxicity profiles based on diverse research findings.

Antifungal Spectrum

This compound demonstrates significant fungicidal activity primarily against ascomycetes, including Botrytis cinerea, while showing no efficacy against basidiomycetes and oomycetes. In laboratory tests, this compound exhibited an impressive inhibition rate in mycelial growth assays, effectively combating strains of B. cinerea that are resistant to other fungicides .

Table 1: Inhibition Rates of this compound Against Various Fungi

| Fungal Species | Inhibition Rate (%) | Resistance to Other Fungicides |

|---|---|---|

| Botrytis cinerea | 90-100 | Yes |

| A. solani | 85-95 | No |

| S. nodorum | 80-90 | No |

| C. cassiicola | 70-80 | No |

| P. aristosporum | 0 | N/A |

This compound functions as a succinate dehydrogenase inhibitor (SDHI) , targeting mitochondrial respiration in fungi. It effectively inhibits succinate-cytochrome oxidoreductase (complex II and III) in the mitochondrial fractions of susceptible fungi, with a notable IC50 value of 0.0010 µg/mL . The selectivity of this compound is evident as it does not inhibit similar activities in non-target organisms such as plants and mammals, indicating a favorable safety profile for agricultural applications .

Table 2: Enzyme Inhibition by this compound

| Enzyme Type | Target Organism | IC50 (µg/mL) |

|---|---|---|

| Succinate-cytochrome oxidoreductase (Complex II & III) | B. cinerea | 0.0010 |

| Succinate dehydrogenase (Complex II) | A. solani | 0.0025 |

| Succinate-cytochrome oxidoreductase (Complex II & III) | Potatoes | No inhibition |

Toxicological Profile

In repeated-dose toxicity studies, liver and thyroid were identified as primary target organs in rats and dogs . The overall no-observed-adverse-effect level (NOAEL) was determined to be 200 ppm in long-term studies, indicating a relatively low risk at typical exposure levels.

Table 3: Toxicity Findings from Animal Studies

| Study Type | Species | NOAEL (mg/kg bw/day) | Observations |

|---|---|---|---|

| 90-day toxicity study | Rats | 5.34 | Liver changes, slight weight loss |

| Carcinogenicity study | Mice | Not carcinogenic | No neoplastic findings observed |

| Reproductive toxicity study | Rats | 451 | Delays in vaginal opening linked to body weight |

Case Studies

Recent studies have explored the environmental impact and dissipation of this compound when applied in agricultural settings. For instance, research involving the application of Pseudomonas fluorescens alongside this compound indicated enhanced degradation rates of the fungicide, suggesting potential bioremediation strategies for reducing chemical residues in soil .

特性

IUPAC Name |

3-methyl-N-[2-methyl-1-(2-methyl-4-propan-2-yloxyphenyl)-1-oxopropan-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c1-12(2)24-15-7-8-16(14(4)11-15)18(22)20(5,6)21-19(23)17-13(3)9-10-25-17/h7-12H,1-6H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKZDPFZIZQROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC(C)(C)C(=O)C2=C(C=C(C=C2)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893848 | |

| Record name | Isofetamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875915-78-9 | |

| Record name | Isofetamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875915-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofetamid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875915789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofetamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-N-[2-methyl-1-(2-methyl-4-propan-2-yloxyphenyl)-1-oxopropan-2-yl]thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFETAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95499Z1H0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。